molecular formula C7H9F3O2 B13469505 [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol

[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol

Cat. No.: B13469505
M. Wt: 182.14 g/mol
InChI Key: BIGNVVVAMYULAF-UHFFFAOYSA-N
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Description

[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol: is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl]methanol typically involves the reaction of a suitable bicyclic precursor with trifluoromethylating agents under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.

Medicine: In medicine, the compound is explored for its potential pharmacological properties. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can improve the performance of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
  • 1-[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine hydrochloride
  • 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Comparison: Compared to these similar compounds, [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different reactivity, stability, and biological activity, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)6-1-5(2-6,3-11)4-12-6/h11H,1-4H2

InChI Key

BIGNVVVAMYULAF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(F)(F)F)CO

Origin of Product

United States

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